molecular formula C12H8N6O2S B1329966 苯,1,1'-磺酰基双[3-叠氮- CAS No. 75742-13-1

苯,1,1'-磺酰基双[3-叠氮-

货号: B1329966
CAS 编号: 75742-13-1
分子量: 300.3 g/mol
InChI 键: LHCUYYJTVIYFEQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Benzene, 1,1’-sulfonylbis[3-azido- is an organic compound classified as a diazonium salt. It has the molecular formula C12H8N6O2S and a molecular weight of 300.3 g/mol. This compound is known for its unique structure, which includes two azido groups attached to a benzene ring through a sulfonyl linkage.

科学研究应用

Benzene, 1,1’-sulfonylbis[3-azido- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including triazoles and sulfone derivatives.

    Biology: The compound’s azido groups make it useful in bioconjugation reactions, where it can be attached to biomolecules for labeling and detection purposes.

    Medicine: Research is ongoing to explore its potential in drug development, particularly in the synthesis of bioactive molecules.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

准备方法

The synthesis of Benzene, 1,1’-sulfonylbis[3-azido- involves several steps. One common method starts with the reaction of phenylacetic acid with phosphorus trichloride and bromine in benzene to produce α-bromophenylacetic acid. This intermediate is then reacted with sodium sulfide to form α,α’-diphenylthiodiglycolic acid. The final step involves the oxidation of this intermediate with hydrogen peroxide and bromine to yield α,α’-dibromodibenzyl sulfone, which can be further processed to obtain Benzene, 1,1’-sulfonylbis[3-azido- .

化学反应分析

Benzene, 1,1’-sulfonylbis[3-azido- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the azido groups into amines.

    Substitution: The azido groups can participate in substitution reactions, often leading to the formation of triazoles when reacted with alkynes.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and copper catalysts for azide-alkyne cycloaddition reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

相似化合物的比较

Benzene, 1,1’-sulfonylbis[3-azido- can be compared with other similar compounds such as:

    3,3’-Diazidodiphenyl sulfone: This compound also contains azido groups and a sulfone linkage but differs in its substitution pattern on the benzene ring.

    1-Azido-3-(3-azidophenyl)sulfonylbenzene: Similar in structure but with different positioning of the azido groups.

The uniqueness of Benzene, 1,1’-sulfonylbis[3-azido- lies in its specific arrangement of functional groups, which imparts distinct reactivity and stability compared to its analogs .

属性

IUPAC Name

1-azido-3-(3-azidophenyl)sulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N6O2S/c13-17-15-9-3-1-5-11(7-9)21(19,20)12-6-2-4-10(8-12)16-18-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCUYYJTVIYFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)N=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3072826
Record name Benzene, 1,1'-sulfonylbis[3-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3072826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75742-13-1
Record name 1,1′-Sulfonylbis[3-azidobenzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75742-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,1'-sulfonylbis(3-azido-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075742131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-sulfonylbis[3-azido-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1,1'-sulfonylbis[3-azido-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-diazidodiphenyl sulphone
Source European Chemicals Agency (ECHA)
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Customer
Q & A

Q1: What makes 3,3'-diazidodiphenyl sulfone suitable for photoresist applications?

A1: 3,3'-Diazidodiphenyl sulfone acts as a photosensitizer when combined with phenolic resins like poly(4-vinylphenol). Upon exposure to deep UV radiation, the azide groups within the compound undergo photodecomposition. [, ] This process alters the solubility of the resist material, making the exposed areas insoluble in alkaline developers. [] This solubility change enables the creation of high-resolution patterns on substrates, which is crucial in microlithography. []

Q2: How does the sensitivity of 3,3'-diazidodiphenyl sulfone-based resists compare to other materials?

A2: Studies show that negative deep UV resists formulated with 3,3'-diazidodiphenyl sulfone and poly(4-vinylphenol) exhibit significantly higher sensitivity compared to traditional poly(methyl methacrylate) (PMMA) resists. [] In fact, these formulations demonstrate sensitivity approximately two orders of magnitude greater than PMMA. [] This increased sensitivity translates to shorter exposure times, making them advantageous for high-throughput lithographic processes.

Q3: Are there any advantages of using 3,3'-diazidodiphenyl sulfone-based resists in terms of etching resistance?

A3: Research indicates that the dry etching resistance of resists based on 3,3'-diazidodiphenyl sulfone and phenolic resins is comparable to that of conventional positive photoresists, also based on phenolic resins. [] This comparable etching resistance suggests that these negative resists can be viable alternatives in fabrication processes requiring good dry etching durability.

  1. Nonogaki, S., et al. (1985). Azide-phenolic resin photoresists for deep UV lithography. Proceedings of SPIE, 539, 189-197.
  2. Tsuda, M. (1982). Recent resist developments in Japan—a review. Journal of Imaging Science, 26(3), 114-118.

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